カミロフィン塩酸塩

概要

説明

Camylofine dihydrochloride is a synthetic compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms and is effective in treating conditions such as abdominal colic and in accelerating labor . The compound exhibits both anticholinergic and direct smooth muscle relaxant actions .

科学的研究の応用

Camylofine dihydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in studies involving antispasmodic agents and their mechanisms of action.

Medicine: Camylofine dihydrochloride is used in clinical settings to treat abdominal colic and to accelerate labor.

Industry: The compound is used in the pharmaceutical industry for the production of antispasmodic medications.

作用機序

Target of Action

Camylofine dihydrochloride, also known as Camylofin hydrochloride, primarily targets muscarinic receptors and phosphodiesterase type IV . Muscarinic receptors play a crucial role in the nervous system, mediating various physiological functions like heart rate and smooth muscle contraction. Phosphodiesterase type IV is involved in breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline.

Mode of Action

Camylofin is a smooth muscle relaxant with both anticholinergic action and direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors, but this action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .

Biochemical Pathways

The inhibition of phosphodiesterase type IV by Camylofin leads to an increase in cyclic AMP levels. This increase in cyclic AMP eventually results in a reduction in cytosolic calcium, causing relaxation of smooth muscle .

Pharmacokinetics

For instance, intramuscular administration provides a relatively slower onset of action compared to intravenous administration .

Result of Action

The comprehensive action of Camylofin to relieve smooth muscle spasm results from its dual mode of action. By inhibiting the binding of acetylcholine to muscarinic receptors and phosphodiesterase type IV, it reduces cytosolic calcium, leading to smooth muscle relaxation . This makes it effective in treating conditions like stomach ache in infants and children .

生化学分析

Biochemical Properties

Camylofine dihydrochloride exhibits its biochemical properties through its interaction with various biomolecules. The anticholinergic action of Camylofine dihydrochloride is produced by inhibiting the binding of acetylcholine to muscarinic receptors . This action is less pronounced .

Cellular Effects

Camylofine dihydrochloride has a comprehensive action to relieve smooth muscle spasm . This is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium . This influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Camylofine dihydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Camylofine dihydrochloride vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions

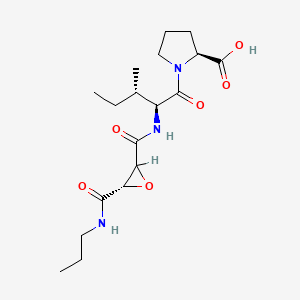

The synthesis of camylofine dihydrochloride involves several steps. The Hell–Volhard–Zelinsky halogenation on phenylacetic acid produces 2-bromo-2-phenylacetyl bromide . This intermediate is then treated with isoamyl alcohol to yield 3-methylbutyl bromo (phenyl)acetate . The final step involves alkylation with N,N-diethylethylenediamine to produce camylofine .

Industrial Production Methods

Industrial production of camylofine dihydrochloride typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

Camylofine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: Reduction reactions are less common for camylofine dihydrochloride.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and ester groups.

Common Reagents and Conditions

Common reagents used in the reactions involving camylofine dihydrochloride include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of camylofine dihydrochloride depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives depending on the substituents introduced .

類似化合物との比較

Similar Compounds

Drotaverine: Another antispasmodic agent used to treat smooth muscle spasms.

Hyoscine: Used for its anticholinergic properties to treat motion sickness and postoperative nausea.

Valethamate: Used to accelerate labor and relieve smooth muscle spasms.

Uniqueness

Camylofine dihydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This makes it particularly effective in treating conditions involving smooth muscle spasms .

特性

CAS番号 |

5892-41-1 |

|---|---|

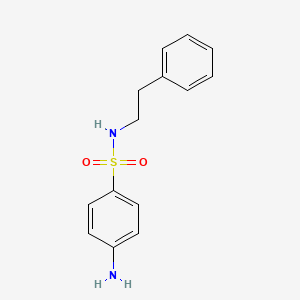

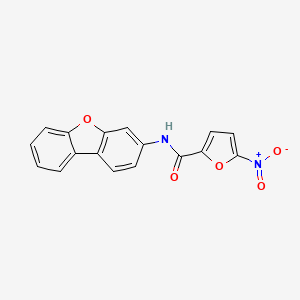

分子式 |

C19H33ClN2O2 |

分子量 |

356.9 g/mol |

IUPAC名 |

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H |

InChIキー |

QQZXGWCAVDVDOT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl |

正規SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

54-30-8 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)